molecular formula C21H28N4O3 B6019776 5-(Dimethylamino)-2-[2-[3-[(2-methylphenoxy)methyl]piperidin-1-yl]-2-oxoethyl]pyridazin-3-one

5-(Dimethylamino)-2-[2-[3-[(2-methylphenoxy)methyl]piperidin-1-yl]-2-oxoethyl]pyridazin-3-one

Cat. No.: B6019776
M. Wt: 384.5 g/mol
InChI Key: BJLPRABFGNELCR-UHFFFAOYSA-N
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Description

5-(Dimethylamino)-2-[2-[3-[(2-methylphenoxy)methyl]piperidin-1-yl]-2-oxoethyl]pyridazin-3-one is a complex organic compound that belongs to the class of pyridazinones. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylamino)-2-[2-[3-[(2-methylphenoxy)methyl]piperidin-1-yl]-2-oxoethyl]pyridazin-3-one typically involves multi-step organic reactions. The starting materials may include dimethylamine, 2-methylphenol, piperidine, and pyridazinone derivatives. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions could target the carbonyl group, converting it to a hydroxyl group.

    Substitution: The aromatic ring and piperidine moiety may participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Biologically, pyridazinone derivatives are often explored for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents.

Medicine

In medicine, compounds like this are studied for their potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.

Industry

Industrially, such compounds may be used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action for 5-(Dimethylamino)-2-[2-[3-[(2-methylphenoxy)methyl]piperidin-1-yl]-2-oxoethyl]pyridazin-3-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Dimethylamino)-2-[2-[3-[(2-chlorophenoxy)methyl]piperidin-1-yl]-2-oxoethyl]pyridazin-3-one
  • 5-(Dimethylamino)-2-[2-[3-[(2-fluorophenoxy)methyl]piperidin-1-yl]-2-oxoethyl]pyridazin-3-one

Uniqueness

The uniqueness of 5-(Dimethylamino)-2-[2-[3-[(2-methylphenoxy)methyl]piperidin-1-yl]-2-oxoethyl]pyridazin-3-one lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

5-(dimethylamino)-2-[2-[3-[(2-methylphenoxy)methyl]piperidin-1-yl]-2-oxoethyl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O3/c1-16-7-4-5-9-19(16)28-15-17-8-6-10-24(13-17)21(27)14-25-20(26)11-18(12-22-25)23(2)3/h4-5,7,9,11-12,17H,6,8,10,13-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJLPRABFGNELCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2CCCN(C2)C(=O)CN3C(=O)C=C(C=N3)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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